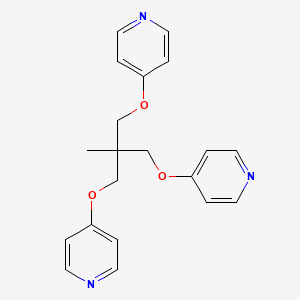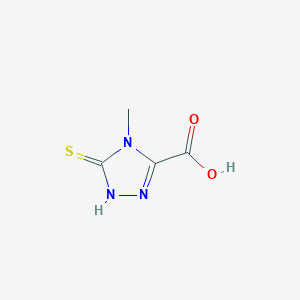
4,4'-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine is a complex organic compound characterized by its unique structure, which includes pyridine rings connected through a central propane-1,3-diyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine derivatives and the central propane-1,3-diyl unit.
Formation of Pyridine Ethers: The pyridine rings are functionalized with methoxy groups through nucleophilic substitution reactions.
Linkage Formation: The central propane-1,3-diyl unit is introduced through a series of condensation reactions, often involving the use of protecting groups to ensure selective reactions.
Final Assembly: The final compound is assembled by linking the functionalized pyridine rings to the central unit through ether bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyridine rings or the central linkage.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry
In chemistry, 4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit unique catalytic properties, making them valuable in organic synthesis and industrial processes.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with metal ions. It can also serve as a building block for designing molecules with specific biological activities.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. The ability to modify its structure allows for the development of compounds with targeted biological effects.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds use in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine involves its interaction with molecular targets, such as enzymes and receptors. The pyridine rings can coordinate with metal ions, influencing the activity of metalloenzymes and other metal-dependent processes. The central propane-1,3-diyl linkage provides flexibility, allowing the compound to adopt conformations that facilitate binding to specific targets.
相似化合物的比较
Similar Compounds
- 4,4’-((2-Methyl-2-((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine
- 4,4’-((2-Methyl-2-((pyridin-2-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine
- 4,4’-((2-Methyl-2-((quinolin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine
Uniqueness
The uniqueness of 4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine lies in its specific structural arrangement, which imparts distinct chemical and physical properties. The position of the pyridine rings and the central linkage contribute to its reactivity and ability to form stable complexes, distinguishing it from similar compounds with different substituent positions or ring structures.
This detailed overview highlights the significance and versatility of 4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine in various scientific and industrial fields
属性
IUPAC Name |
4-[2-methyl-3-pyridin-4-yloxy-2-(pyridin-4-yloxymethyl)propoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-20(14-24-17-2-8-21-9-3-17,15-25-18-4-10-22-11-5-18)16-26-19-6-12-23-13-7-19/h2-13H,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPYQPNJFKVNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=NC=C1)(COC2=CC=NC=C2)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride](/img/structure/B2639555.png)

![2-(4-chlorophenoxy)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2639558.png)
![N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2639559.png)

![tert-butyl (2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamate](/img/structure/B2639564.png)

![4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2639566.png)
![4-(BENZYLSULFANYL)-7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE](/img/structure/B2639570.png)
![{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2639571.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2639573.png)
![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2639574.png)
![4-[1-(2-Phenylbutanoyl)piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2639575.png)
![5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2639576.png)
